Sarcophytolide vs. Sarcophine and (+)-7α,8β-Dihydroxydeepoxysarcophine in Melanoma: Differential Therapeutic Windows
In a direct head-to-head comparison of three cembrane diterpenes on B16F10 mouse melanoma cells, sarcophytolide (compound 3) exhibited a different safety profile relative to its in-class analogs. While sarcophine (compound 1) and (+)-7α,8β-dihydroxydeepoxysarcophine (compound 2) maximally inhibited the viability of melanoma cells at concentrations that showed no cytotoxicity on monkey kidney CV-1 cells, sarcophytolide produced its antitumor effects at the same concentration range where it also exhibited cytotoxicity, indicating a lack of selectivity and a narrower therapeutic window [1].
| Evidence Dimension | Cytotoxic selectivity (Therapeutic Window) |
|---|---|
| Target Compound Data | Cytotoxic effects present at the same concentrations that produce antitumor effects (no separation between efficacy and toxicity). |
| Comparator Or Baseline | Sarcophine (Compound 1) and (+)-7α,8β-Dihydroxydeepoxysarcophine (Compound 2): Maximal inhibition of melanoma cell viability at concentrations non-cytotoxic to CV-1 cells. |
| Quantified Difference | Qualitatively different: Compounds 1 and 2 show selectivity; Sarcophytolide does not. |
| Conditions | Mouse melanoma B16F10 cells; monkey kidney CV-1 cells for toxicity; 48- and 72-hour treatments. |
Why This Matters
This directly informs project design: sarcophytolide is unsuitable for projects requiring a wide therapeutic window for melanoma but is a crucial tool as a comparative control molecule to study the structural basis of selectivity within cembranoids.
- [1] Szymanski, P. T., Ahmed, S. A., Radwan, M. M., Khalifa, S. I., & Fahmy, H. (2014). Evaluation of the Anti-melanoma Activities of Sarcophine, (+)-7α,8β-Dihydroxydeepoxysarcophine and Sarcophytolide from the Red Sea Soft Coral Sarcophyton glaucum. Natural Product Communications, 9(2), 151–154. View Source
